molecular formula C17H18ClN3O B248466 [4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone

[4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone

Cat. No. B248466
M. Wt: 315.8 g/mol
InChI Key: QWSNLHQVTGFMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone, also known as CBP, is a synthetic compound that belongs to the class of piperazine derivatives. CBP has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of [4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone is not fully understood. However, it is believed to act as a modulator of various neurotransmitters such as dopamine, serotonin, and norepinephrine. [4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone has been shown to bind to the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are both involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
[4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. [4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

[4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. [4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone also exhibits a wide range of biological activities, which makes it a versatile tool for studying various diseases and disorders. However, [4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, [4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone has not been extensively studied in humans, which limits its potential applications in clinical settings.

Future Directions

There are several future directions for research on [4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone. One area of research could focus on the development of more potent and selective [4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone analogs. Another area of research could focus on the use of [4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone in combination with other drugs for the treatment of various diseases and disorders. Additionally, more research is needed to understand the long-term effects of [4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone and its potential applications in clinical settings.

Synthesis Methods

[4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone can be synthesized through a multistep process. The first step involves the reaction of 3-chlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. This results in the formation of 4-(3-chlorobenzyl)piperazine. The second step involves the reaction of 4-(3-chlorobenzyl)piperazine with 3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. This results in the formation of [4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone.

Scientific Research Applications

[4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities such as antipsychotic, antidepressant, anxiolytic, and analgesic effects. [4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

Product Name

[4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C17H18ClN3O/c18-16-5-1-3-14(11-16)13-20-7-9-21(10-8-20)17(22)15-4-2-6-19-12-15/h1-6,11-12H,7-10,13H2

InChI Key

QWSNLHQVTGFMQG-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CN=CC=C3

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CN=CC=C3

Origin of Product

United States

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